

Medrogestone vs. Medroxyprogesterone Acetate: A Comparative Analysis for the Research Professional

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Compound of Interest

Compound Name: Medrogestone

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In the landscape of synthetic progestins, **Medrogestone** and Medroxyprogesterone Acetate (MPA) are two prominent compounds utilized in various therapeutic areas, including hormone replacement therapy and the management of gynecological disorders. While both are derivatives of progesterone and exert their primary effects through the progesterone receptor, their distinct structural modifications lead to differences in their pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive, data-driven comparison of **Medrogestone** and MPA to inform researchers, scientists, and drug development professionals.

Physicochemical and Pharmacokinetic Profiles

Medrogestone and Medroxyprogesterone Acetate exhibit key differences in their chemical structures that influence their absorption, distribution, metabolism, and excretion. MPA is available in both oral and long-acting injectable formulations, the latter providing a sustained release over several months.[1] **Medrogestone** is administered orally and is noted for its high bioavailability.[2]

Table 1: Comparison of Physicochemical and Pharmacokinetic Properties

Parameter	Medrogestone	Medroxyprogesterone Acetate (Oral)	Medroxyprogesterone Acetate (Injectable)
Chemical Structure	6,17 α -dimethyl-4,6-pregnadiene-3,20-dione	17 α -hydroxy-6 α -methylprogesterone acetate	17 α -hydroxy-6 α -methylprogesterone acetate
Bioavailability	Nearly 100% [2]	Variable	Slow absorption from injection site [1]
Protein Binding	~95% (mainly albumin) [2]	~86% (mainly albumin) [3]	~86% (mainly albumin) [3]
Metabolism	Hepatic (primarily hydroxylation) [2]	Extensively hepatic (CYP450 enzymes) [3]	Extensively hepatic (CYP450 enzymes) [3]
Elimination Half-life	35-36 hours [2]	~50 days (apparent, after IM injection) [3]	~50 days (apparent, after IM injection) [3]
Peak Plasma Concentration (Cmax)	10–15 ng/mL (after 10 mg oral dose) [2]	1 to 7 ng/mL (after 150 mg IM dose, reached in ~3 weeks) [3]	1 to 7 ng/mL (after 150 mg IM dose, reached in ~3 weeks) [3]

Mechanism of Action and Receptor Binding Profile

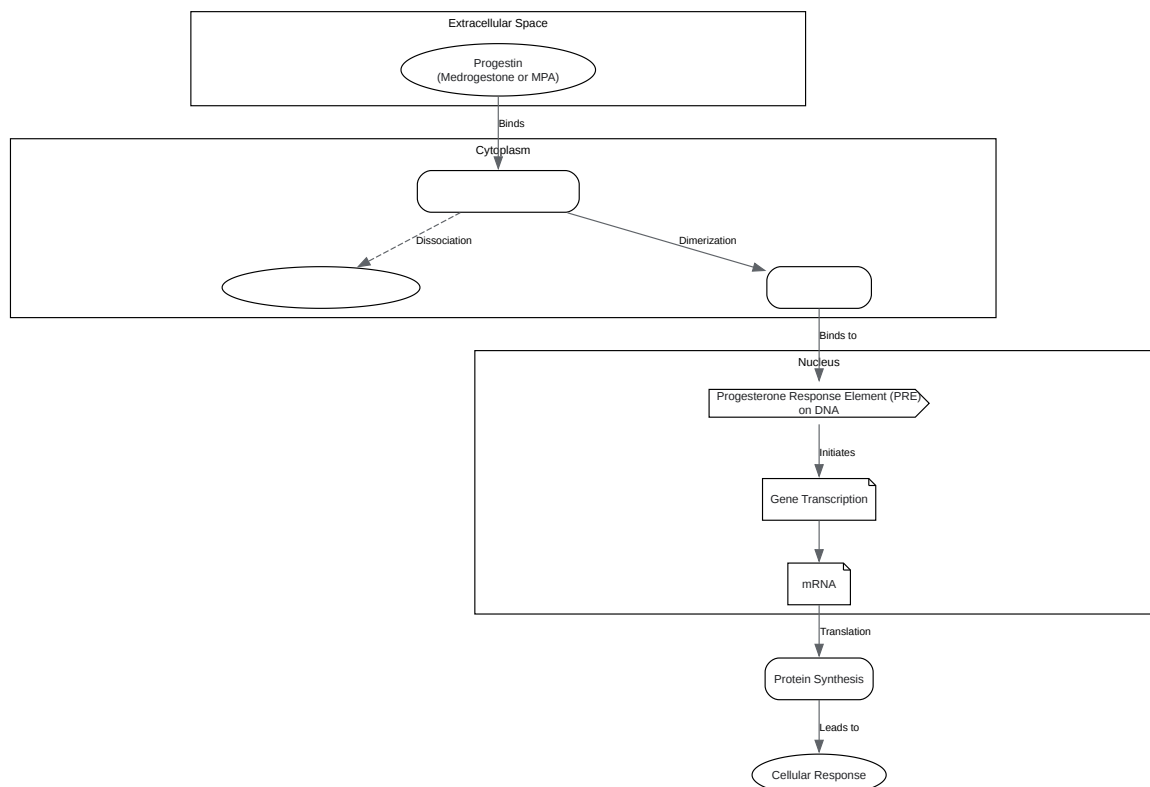
Both **Medrogestone** and MPA are agonists of the progesterone receptor (PR), which is their primary mechanism of action for therapeutic effects such as endometrial protection and contraception.[\[2\]](#)[\[4\]](#) However, their affinity for other steroid receptors, such as the androgen receptor (AR) and the glucocorticoid receptor (GR), differs, leading to variations in their side effect profiles.

MPA is known to bind to the androgen and glucocorticoid receptors, which can result in androgenic and glucocorticoid-like side effects.[\[3\]](#)[\[5\]](#) In contrast, **Medrogestone** is described as a "pure progestogen" with weak anti-androgenic activity and minimal affinity for other steroid receptors at therapeutic doses.[\[2\]](#)

Table 2: Receptor Binding Affinity and Pharmacodynamic Effects

Receptor	Medrogestone	Medroxyprogesterone Acetate
Progesterone Receptor (PR)	Potent agonist[2]	Potent agonist, but may have lower affinity than progesterone in some models[6]
Androgen Receptor (AR)	Weak anti-androgenic activity[2]	Binds with high affinity, can have both agonist and antagonist effects[5][7]
Glucocorticoid Receptor (GR)	Devoid of glucocorticoid activity at therapeutic doses[2]	Binds with considerable affinity, can elicit glucocorticoid-like effects[2][8]
Mineralocorticoid Receptor (MR)	Very weak antimineralocorticoid activity[2]	Not a primary target
Estrogen Receptor (ER)	Devoid of estrogenic activity[2]	Does not bind to the estrogen receptor[9]

Below is a diagram illustrating the generalized signaling pathway of progestins via the progesterone receptor.



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Progesterone Receptor Signaling Pathway

Clinical Efficacy and Side Effect Profile

Direct head-to-head clinical trials comparing **Medrogestone** and MPA are limited. One study comparing sequential hormone replacement regimens found both to be effective in treating climacteric symptoms, with some differences in their effects on lipid profiles. A regimen with estradiol valerate and MPA was associated with a decrease in LDL cholesterol, while a regimen with conjugated estrogens and **Medrogestone** showed an increase in HDL cholesterol.

The side effect profiles of the two drugs are largely influenced by their receptor binding characteristics. MPA's androgenic and glucocorticoid activity can lead to side effects such as weight gain, acne, and mood changes.[8] Long-term use of injectable MPA has also been associated with a loss of bone mineral density.[10] **Medrogestone** is generally reported to

have a favorable side effect profile with minimal androgenic or other off-target hormonal effects.
[2]

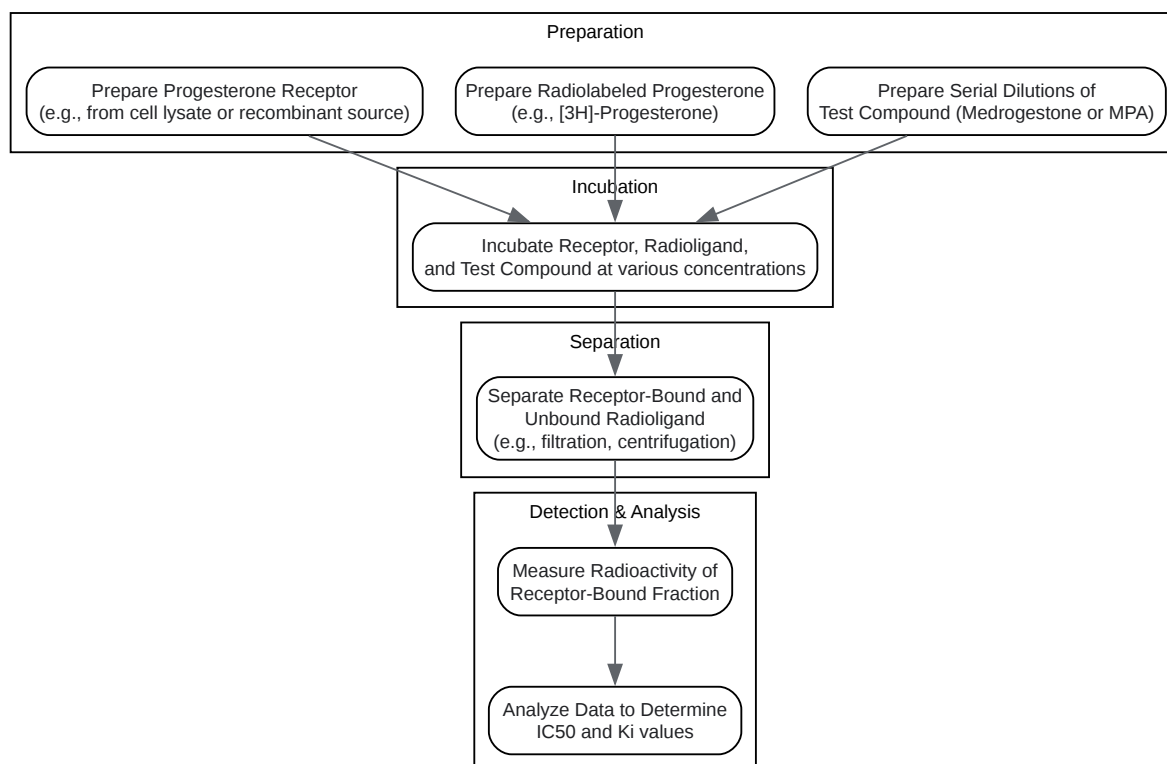
Table 3: Comparative Clinical Efficacy and Side Effects

Indication/Parameter	Medrogestone	Medroxyprogesterone Acetate
Hormone Replacement Therapy	Effective in combination with estrogen for endometrial protection and symptom relief.	Widely used and effective for endometrial protection in combination with estrogen.[11]
Contraception	Used as a progestogen-only contraceptive.[2]	Highly effective as a long-acting injectable contraceptive (Depo-Provera).[1]
Gynecological Disorders	Used for amenorrhea and other menstrual disorders.[2]	Used for endometriosis, amenorrhea, and abnormal uterine bleeding.[12]
Common Side Effects	Nausea, depression (generally infrequent).[2]	Menstrual irregularities, weight gain, headache, mood changes.[8][13]
Serious Side Effects	Thrombotic events (contraindicated).[2]	Thromboembolic disorders, loss of bone mineral density (with long-term injectable use), increased risk of breast cancer in HRT.[10][11]

Experimental Protocols

Progesterone Receptor Binding Assay (Competitive Binding)

This assay determines the affinity of a test compound for the progesterone receptor.



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References

- 1. Mouse bioassay for in vivo screening of oestrogen and progesterone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of the potencies and activities of progestogens used in contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic progestins used in HRT have different glucocorticoid agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The relationship between affinity of progestins and antiprogestins for the progesterone receptor in breast cancer cells (ZR-PR-LT) and ability to down-regulate the receptor: evidence for heterospecific receptor modulation via the glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterisation of progestins used in hormonal contraception and progesterone via the progesterone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medroxyprogesterone acetate: a steroid with potent progestational activity but low receptor affinity in the guinea pig uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carl Clauberg / Medical experiments / History / Auschwitz-Birkenau [auschwitz.org]
- 8. Further studies on a new bioassay of progestational activity (traumatic deciduoma formation in immature rats) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like effects on in vitro functions of human mononuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo characterization of progestins with reduced non-genomic activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential off-target glucocorticoid activity of progestins used in endocrine therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lekcia.auschwitz.org [lekcia.auschwitz.org]
- 13. Medroxyprogesterone acetate inhibits the proliferation of estrogen- and progesterone-receptor negative MFM-223 human mammary cancer cells via the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
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